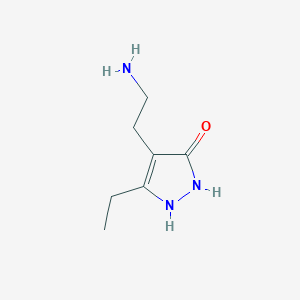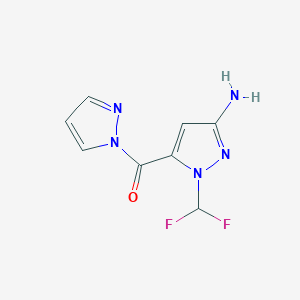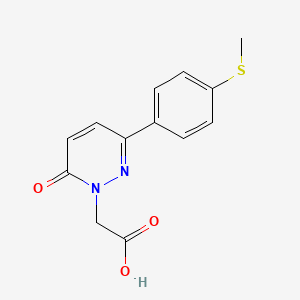
4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that contains a pyrazolone ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and pyrazolone functional groups makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of hydrazine derivative with ethyl acetoacetate to form a hydrazone intermediate.
Step 2: Cyclization of the hydrazone intermediate under acidic or basic conditions to yield the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyrazolone derivatives.
Substitution: Formation of N-substituted pyrazolone derivatives.
Aplicaciones Científicas De Investigación
4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazolone ring can interact with various biological pathways, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-aminoethyl)benzenesulfonamide
- Tyramine
- Ethanolamine
Comparison
4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both an amino group and a pyrazolone ring, which allows for a wide range of chemical modifications and reactions. In contrast, compounds like 4-(2-aminoethyl)benzenesulfonamide and tyramine have different functional groups and structural features, leading to distinct chemical and biological properties. Ethanolamine, while containing an amino group, lacks the heterocyclic ring structure, making it less versatile in certain chemical reactions.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5-ethyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTMBKTUAVFFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NN1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)


![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)







![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
